

In Vitro Characterization of NPS ALX Compound 4a: A Technical Guide

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Compound of Interest

Compound Name: NPS ALX Compound 4a

Cat. No.: B15573654

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Introduction

NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT₆) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.^{[1][2]} The 5-HT₆ receptor is a compelling therapeutic target for cognitive disorders, including Alzheimer's disease, due to its role in modulating cholinergic and glutamatergic neurotransmission. This technical guide provides a comprehensive overview of the in vitro characterization of **NPS ALX Compound 4a**, including its pharmacological properties, the experimental protocols used to determine these properties, and the underlying signaling pathways.

Core Pharmacological Data

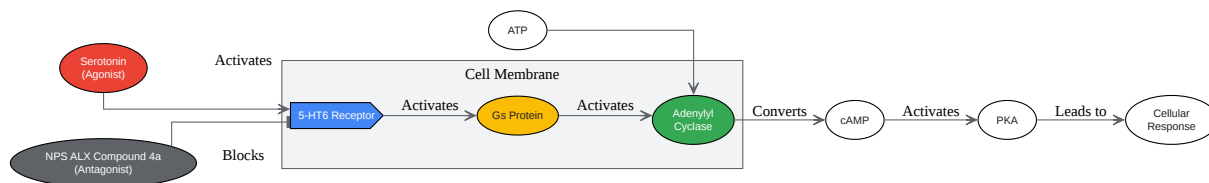
The primary in vitro pharmacological characteristics of **NPS ALX Compound 4a** are its high affinity and potent antagonism of the 5-HT₆ receptor. The key quantitative data are summarized in the table below.

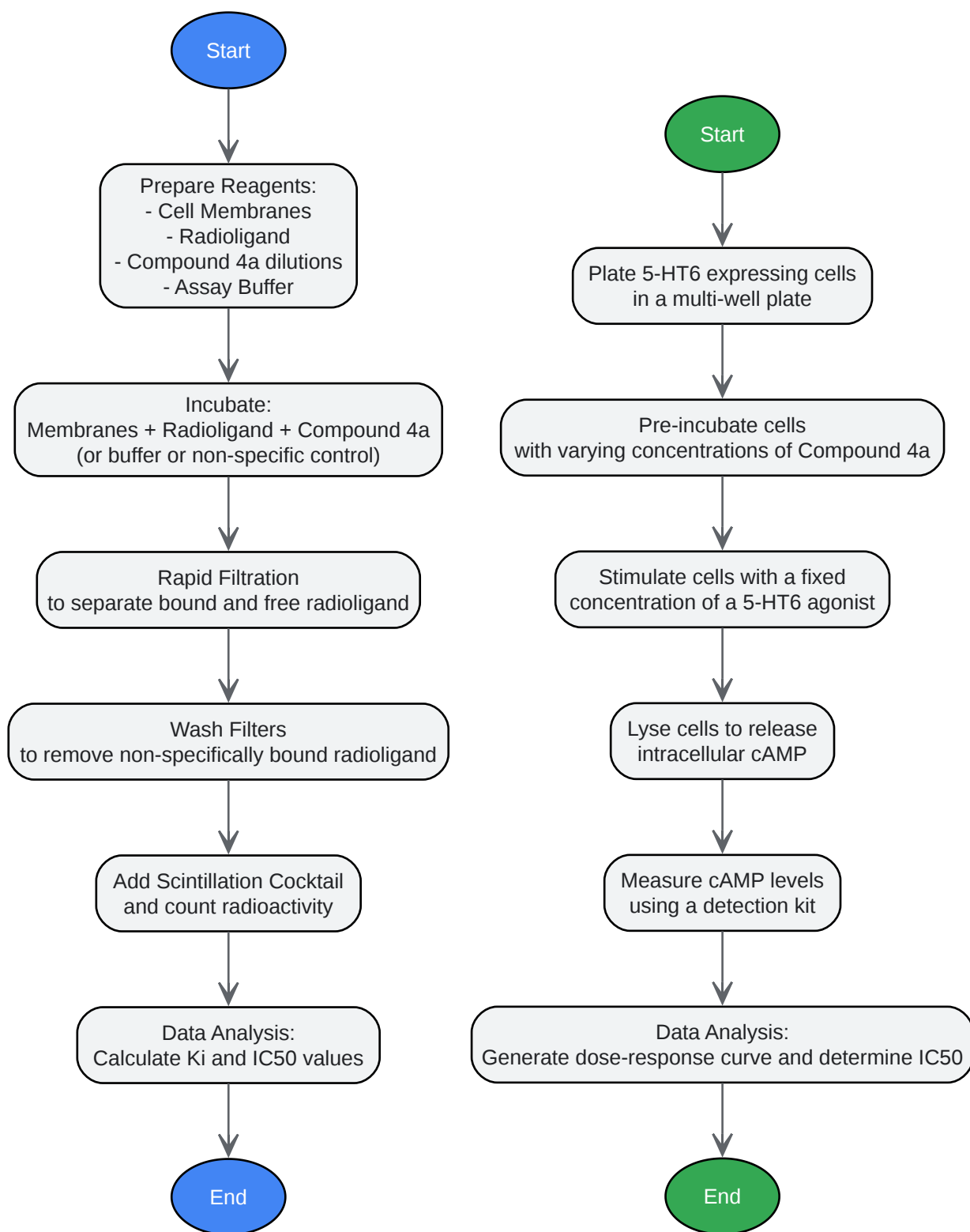
Parameter	Value	Description
IC50	7.2 nM	The half maximal inhibitory concentration of Compound 4a against a 5-HT6 receptor agonist.
Ki	0.2 nM	The inhibition constant, representing the binding affinity of Compound 4a to the 5-HT6 receptor.

Data sourced from multiple references.[\[1\]](#)[\[3\]](#)

5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor is constitutively active and primarily signals through the Gs alpha subunit of the G-protein complex. Upon agonist binding, or in its constitutively active state, the receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors and other kinases, leading to a cellular response. **NPS ALX Compound 4a**, as a 5-HT6 receptor antagonist, blocks this signaling cascade by preventing the binding of the endogenous ligand serotonin and other agonists.





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References

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